

# Preclinical Showdown: Bevurogant and Bimekizumab in Inflammatory Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | Bevurogant |           |
| Cat. No.:            | B8218018   | Get Quote |

A comparative analysis of the preclinical efficacy of **Bevurogant**, a novel oral RORyt antagonist, and bimekizumab, a dual inhibitor of IL-17A and IL-17F, reveals distinct mechanistic approaches and promising but varied levels of evidence in models of inflammatory disease. While bimekizumab boasts a more extensive publicly available preclinical dataset demonstrating potent, dual cytokine neutralization, the preclinical evidence for **Bevurogant**, though less detailed, points towards a targeted inhibition of the Th17 pathway, a critical driver of psoriatic inflammation.

This guide provides a comprehensive comparison of the preclinical data available for **Bevurogant** and bimekizumab, aimed at researchers, scientists, and drug development professionals. The following sections detail their mechanisms of action, summarize quantitative efficacy data from relevant preclinical models, and provide insights into the experimental protocols used.

# Mechanism of Action: Targeting the IL-23/Th17 Axis from Different Angles

**Bevurogant** and bimekizumab both target the interleukin-23 (IL-23)/Th17 signaling pathway, a cornerstone in the pathogenesis of several autoimmune and inflammatory diseases, including psoriasis and psoriatic arthritis. However, they do so at different key points in the inflammatory cascade.



**Bevurogant** (BI 730357) is an orally administered small molecule that functions as an antagonist of the Retinoid-related Orphan Receptor gamma t (RORyt). RORyt is a nuclear receptor that acts as a master transcription factor for the differentiation of Th17 cells, a subset of T helper cells that are major producers of the pro-inflammatory cytokine IL-17A.[1] By inhibiting RORyt, **Bevurogant** aims to suppress the generation of pathogenic Th17 cells and consequently reduce the production of IL-17A and other inflammatory mediators.[2][3]

Bimekizumab, on the other hand, is a humanized monoclonal antibody that uniquely targets and neutralizes two key cytokines in the IL-17 family: IL-17A and IL-17F.[4][5] Both IL-17A and IL-17F are pro-inflammatory cytokines that share structural homology and overlapping biological functions, signaling through the same receptor complex to drive inflammation. Preclinical evidence suggests that dual neutralization of both IL-17A and IL-17F may lead to a more profound suppression of inflammation compared to inhibiting IL-17A alone.

### Preclinical Efficacy: A Tale of Two Data Streams

Direct head-to-head preclinical comparisons of **Bevurogant** and bimekizumab have not been published. Therefore, this comparison relies on data from separate studies in relevant preclinical models.

#### **Bevurogant** in a Murine Model of Psoriasis

While specific preclinical data for **Bevurogant** (BI 730357) is limited in the public domain, studies on other potent RORyt antagonists in the well-established IL-23-induced psoriasis mouse model provide insights into the expected efficacy of this class of drugs. In this model, intradermal injection of IL-23 induces a psoriasis-like skin inflammation characterized by increased ear thickness and infiltration of inflammatory cells.

One study on a novel oral RORyt antagonist, A213, demonstrated a significant attenuation of skin inflammation in this model. Oral administration of the RORyt antagonist led to a dose-dependent reduction in ear swelling and a significant decrease in the expression of IL-17A in the inflamed skin.



| Preclinical<br>Model                           | Compound                                                             | Key Efficacy<br>Endpoints     | Quantitative<br>Results                                                          | Reference |
|------------------------------------------------|----------------------------------------------------------------------|-------------------------------|----------------------------------------------------------------------------------|-----------|
| IL-23-Induced<br>Psoriasis Mouse<br>Model      | RORyt<br>Antagonist<br>(A213)                                        | Reduction in Ear<br>Thickness | Statistically significant reduction in ear swelling compared to vehicle control. |           |
| Reduction in IL-<br>17A mRNA levels<br>in skin | Significant<br>decrease in IL-<br>17A expression<br>in skin lesions. |                               |                                                                                  |           |

It is important to note that while these data are for a different RORyt antagonist, they provide a strong rationale for the potential efficacy of **Bevurogant** in similar preclinical settings. Phase II clinical trial data for **Bevurogant** in plaque psoriasis has shown moderate efficacy, with a proportion of patients achieving a 75% reduction in the Psoriasis Area and Severity Index (PASI 75).

### Bimekizumab in In Vitro Human Cell-Based Assays

Bimekizumab has a more extensively documented preclinical profile, with key studies focusing on its activity in human cell-based assays that are highly relevant to the pathology of psoriatic disease. These in vitro models utilize primary human cells to assess the drug's ability to neutralize the inflammatory effects of IL-17A and IL-17F.

In studies using human synoviocytes (joint-lining cells) from patients with psoriatic arthritis and normal human dermal fibroblasts (skin cells), bimekizumab demonstrated potent and superior inhibition of pro-inflammatory mediator production compared to antibodies that block only IL-17A or IL-17F.



| Preclinical Model                                     | Key Efficacy<br>Endpoints                                                                                                | Quantitative Results                                                                                                                                  | Reference |
|-------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| In Vitro Human<br>Psoriatic Arthritis<br>Synoviocytes | Inhibition of IL-6 production                                                                                            | Bimekizumab showed greater reduction in IL-6 compared to anti-IL-17A alone when stimulated with Th17 supernatant.                                     |           |
| Inhibition of IL-8 production                         | Dual neutralization with bimekizumab resulted in a more profound reduction of IL-8 compared to single cytokine blockade. |                                                                                                                                                       |           |
| In Vitro Normal<br>Human Dermal<br>Fibroblasts        | Inhibition of IL-8<br>production                                                                                         | Bimekizumab demonstrated a greater reduction in IL-8 production (57% lower) compared to IL- 17A blockade alone when stimulated with Th17 supernatant. |           |
| Inhibition of IL-6 production                         | Bimekizumab led to a greater reduction in IL-6 production (28% lower) compared to IL-17A blockade alone.                 |                                                                                                                                                       |           |

These in vitro data strongly support the hypothesis that targeting both IL-17A and IL-17F provides a more comprehensive suppression of the inflammatory response in tissues affected by psoriatic disease.

### **Experimental Protocols**



## IL-23-Induced Psoriasis Mouse Model (for RORyt Antagonists)

This widely used in vivo model mimics key features of human psoriasis.

- Animal Model: Typically, C57BL/6 or BALB/c mice are used.
- Induction of Psoriasis-like Inflammation: Recombinant murine IL-23 is injected intradermally into the ear pinna daily or on alternate days for a specified period (e.g., 4 to 21 days).
- Treatment: The RORyt antagonist (e.g., Bevurogant) is typically administered orally once or twice daily, starting before or at the time of the first IL-23 injection.
- Efficacy Assessment:
  - Ear Thickness: Measured daily or at regular intervals using a digital caliper. The change in ear thickness from baseline is a primary endpoint.
  - Histology: At the end of the study, ear tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
  - Cytokine Analysis: The levels of key cytokines, such as IL-17A and IL-22, are measured in the ear tissue homogenates using methods like quantitative PCR (qPCR) or ELISA.

#### In Vitro Human Cell-Based Assays (for Bimekizumab)

These assays provide insights into the direct effects of the antibody on human cells involved in the inflammatory process.

- Cell Types:
  - Human Synoviocytes: Isolated from synovial tissue of patients with psoriatic arthritis.
  - Normal Human Dermal Fibroblasts (NHDFs): Commercially available or isolated from human skin biopsies.
- Cell Culture and Stimulation:



- Cells are cultured in appropriate media.
- To induce an inflammatory response, cells are stimulated with a combination of proinflammatory cytokines, typically recombinant human TNF-α in combination with recombinant human IL-17A and/or IL-17F, or with the supernatant from activated Th17 cells.
- Treatment: Bimekizumab, anti-IL-17A antibody, anti-IL-17F antibody, or an isotype control
  antibody is added to the cell cultures prior to or at the time of stimulation.
- Efficacy Assessment:
  - Cytokine and Chemokine Production: The levels of secreted pro-inflammatory mediators such as IL-6, IL-8, and other chemokines in the cell culture supernatants are measured using techniques like ELISA or multiplex bead-based assays (e.g., Luminex).
  - Gene Expression Analysis: Changes in the expression of inflammatory genes in the stimulated cells can be analyzed using qPCR.

### **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and experimental designs, the following diagrams are provided in DOT language.















Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bevurogant Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 2. Oral administration of a novel RORyt antagonist attenuates psoriasis-like skin lesion of two independent mouse models through neutralization of IL-17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Emerging treatment options for the treatment of moderate to severe plaque psoriasis and psoriatic arthritis: evaluating bimekizumab and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Preclinical Showdown: Bevurogant and Bimekizumab in Inflammatory Disease Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8218018#comparative-efficacy-of-bevurogant-and-bimekizumab-in-preclinical-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com